molecular formula C22H27FN4O2 B019961 Sunitinib-d10 CAS No. 1126721-82-1

Sunitinib-d10

Numéro de catalogue B019961
Numéro CAS: 1126721-82-1
Poids moléculaire: 408.5 g/mol
Clé InChI: WINHZLLDWRZWRT-BLSNYXODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Sunitinib malate (SU11248/Sutent) : A multitargeted tyrosine kinase inhibitor with potent anti-angiogenic and antitumor activities. Approved for advanced renal cell carcinoma and gastrointestinal stromal tumors refractory to imatinib. Discovery and development focused on multitargeted approach in cancer treatment (Faivre, Demetri, Sargent, & Raymond, 2007).

Synthesis Analysis

  • Methodology : Sunitinib synthesized using ethyl acetoacetate via Knorr reaction, selective hydrolysis, decarboxylation, formylation, hydrolysis, and condensation. Total yield of the process is 31.1%, confirmed by MS and 1HNMR analysis (Zheng, Zhao, Shu-xin, Wei, & Ping, 2010).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Receptor Tyrosine Kinase Inhibition : Inhibits cellular signaling of targets like platelet-derived growth factor receptors and vascular endothelial growth factor receptors. Affects the ATP-binding cassette transporters P-Glycoprotein (ABCB1) and ABCG2, impacting drug bioavailability (Shukla, Robey, Bates, & Ambudkar, 2009).

Physical Properties Analysis

  • Formulation Characteristics : Sunitinib formulated in nano-polymeric pharmaceutical excipient such as chitosan nanoparticles (CS-NPs), characterized by DLS, SEM, FT-IR, and XRD (Joseph, Sangeetha, & Gomathi, 2016).

Chemical Properties Analysis

  • Drug-Eluting Beads : Sunitinib-HCl mixed with LC Bead® 300–500μm for use in transarterial chemoembolization, demonstrating in vitro inhibition of human colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cells (Lahti, Ludwig, Xing, Sun, Zeng, & Kim, 2017).

Applications De Recherche Scientifique

Treatment of Metastatic Renal Cell Carcinoma (mRCC)

  • Scientific Field : Oncology
  • Application Summary : Sunitinib is an oral tyrosine kinase inhibitor approved for the treatment of metastatic renal cell carcinoma (mRCC). It has a proven exposure–effect relationship, making it an ideal candidate for therapeutic drug monitoring (TDM) .
  • Methods of Application : Seventy patients with mRCC were treated with sunitinib at a fixed dose of 50 mg per day. The total trough plasma level (TTL) of sunitinib was measured between days 14/15 of cycle 1 .
  • Results : The median TTL of sunitinib was 76 ng/mL. The TTL range of 60.75–82.3 ng/mL was found to be optimal in terms of safety and efficacy. More than 50% of patients in the cohort attained TTL of sunitinib outside the optimal range .

Treatment of Advanced Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field : Oncology
  • Application Summary : Pfizer Oncology initiated a global Phase III study to evaluate the potential role of sunitinib in previously treated patients with advanced NSCLC .
  • Methods of Application : This large, randomized, double-blind trial of 956 patients is designed to compare the overall survival of patients taking sunitinib combined with erlotinib (a targeted therapy used to treat NSCLC) with those taking erlotinib plus placebo .
  • Results : The trial is still ongoing, and the results are not yet available .

Advanced Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field : Oncology
  • Application Summary : Pfizer Oncology has initiated a global Phase III study to evaluate the potential role of sunitinib in previously treated patients with advanced NSCLC .
  • Methods of Application : This large, randomized, double-blind trial of 956 patients is designed to compare the overall survival of patients taking sunitinib combined with erlotinib (a targeted therapy used to treat NSCLC) with those taking erlotinib plus placebo .
  • Results : The trial is still ongoing, and the results are not yet available .

Advanced Breast Cancer

  • Scientific Field : Oncology
  • Application Summary : Two Phase 3 studies of Sutent® (sunitinib malate) in advanced breast cancer did not meet their primary endpoints .
  • Methods of Application : The SUN 1064 Phase 3 study of sunitinib in combination with docetaxel for the first-line treatment of patients with advanced HER-2 negative breast cancer did not show a statistically significant improvement in progression-free survival compared with docetaxel alone .
  • Results : In addition, the SUN 1099 Phase 3 study of sunitinib plus capecitabine, in previously-treated advanced breast cancer patients, did not show a statistically significant improvement in progression-free survival compared with capecitabine alone .

Treatment of Rare Neuroendocrine Tumors

  • Scientific Field : Oncology
  • Application Summary : A clinical trial led by Dr. Éric Baudin, head of Gustave Roussy’s endocrine tumors committee, showed the efficacy of sunitinib in the treatment of rare neuroendocrine tumors, specifically phaeochromocytomas and paragangliomas .
  • Methods of Application : The FIRSTMAPP trial was a multicenter, international, randomized, placebo-controlled, double-blind, phase 2 trial done at 14 academic centers across four European countries between 2011 and 2019. It evaluated the safety and effectiveness of sunitinib among patients with metastatic progressive phaeochromocytomas and paragangliomas .
  • Results : The results showed a possible benefit of sunitinib, a tyrosine kinase inhibitor, among patients with these ultra-rare cancers .

Safety And Hazards

In case of exposure, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Orientations Futures

Sunitinib, the non-deuterated version of Sunitinib-d10, has been repurposed as an experimental therapy for neovascular age-related macular degeneration . It has also been suggested that the future may lie in multi-targeted therapies including alternative agents and modalities that target both the VEGF ligand/receptor system as well as other pathways .

Propriétés

IUPAC Name

N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-BLSNYXODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649135
Record name N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sunitinib-d10

CAS RN

1126721-82-1
Record name N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sunitinib-d10
Reactant of Route 2
Reactant of Route 2
Sunitinib-d10
Reactant of Route 3
Reactant of Route 3
Sunitinib-d10
Reactant of Route 4
Reactant of Route 4
Sunitinib-d10
Reactant of Route 5
Reactant of Route 5
Sunitinib-d10
Reactant of Route 6
Reactant of Route 6
Sunitinib-d10

Citations

For This Compound
31
Citations
P de Bruijn, S Sleijfer, MH Lam, RHJ Mathijssen… - … of pharmaceutical and …, 2010 - Elsevier
… Mass transitions of m/z were optimized for sunitinib, SU12662, and sunitinib-d10 (IS) by … kV and the cone voltage at 38 V for sunitinib and sunitinib-d10 (IS) and 35 V for SU12662, with a …
Number of citations: 69 www.sciencedirect.com
R Rais, M Zhao, P He, L Xu, JF Deeken… - Biomedical …, 2012 - Wiley Online Library
… , N-desethyl sunitinib at m/z 371.2, and sunitinib-d10 at m/z 409.1 to pass through the first … (m/z 283.2) and sunitinib-d10 at (m/z 283.2), were monitored in the third quadrupole (Q3). …
D Sabanathan, A Zhang, P Fox, S Coulter… - Cancer Chemotherapy …, 2017 - Springer
… Stock solutions of sunitinib and sunitinib-d10 were prepared from sunitinib maleate and sunitinib-d10 maleate at 2.5 mg/mL by dissolving 1 mg of the equivalent free base in 400 μL of …
Number of citations: 27 link.springer.com
J Takyi-Williams, X Dong, H Gong, Y Wang, W Jian… - Bioanalysis, 2015 - Future Science
… To each aliquot, 1 μl of the IS solution (500 ng/ml of sunitinib-d10 in methanol: water, 1:1) was added followed by vortex-mixing. Dried plasma spots were prepared, as described above, …
Number of citations: 23 www.future-science.com
F Paech, VF Abegg, U Duthaler, L Terracciano… - Toxicology, 2018 - Elsevier
… Plasma samples were precipitated with internal standard solution (5 ng/ml sunitinib-d10 [… 1:1 v/v), containing 2.5 ng/ml sunitinib-d10. The samples were centrifuged at 3220 xg for 30 min …
Number of citations: 24 www.sciencedirect.com
AMJ Thijs, CML van Herpen, V Verweij… - Journal of …, 2015 - journals.lww.com
… Plasma samples were deproteinized by addition of acetonitril containing Sunitinib-D10 (Toronto … and m/z 409.4 (parent ion) to m/z 283.2 and 326.2 (both product ions) for sunitinib-D10. …
Number of citations: 25 journals.lww.com
J Musijowski, E Piórkowska, PJ Rudzki - science24.com
… Applied sample preparation procedure as well as instrumental conditions allowed recoveries of approximately 70 % for both sunitinib and sunitinib-d10 (internal standard) and linear …
Number of citations: 0 www.science24.com
J Takyi-Williams, W Jian, Y Wang, K Tang, H Gong… - Analytical …, 2020 - pubs.rsc.org
… Standard line curves obtained from the plot of peak area ratios of sunitinib/sunitinib-d10 in six different rat blood lots versus sunitinib concentrations. The precision value of standard line …
Number of citations: 4 pubs.rsc.org
S Bouchet, E Chauzit, D Ducint, N Castaing… - Clinica Chimica …, 2011 - Elsevier
BACKGROUND: Tyrosine Kinase Inhibitors (TKIs) are a class of targeted drugs for the treatment of malignant pathologies. The metabolic profile of these drugs can result in great …
Number of citations: 189 www.sciencedirect.com
NAG Lankheet, CU Blank, H Mallo… - Journal of analytical …, 2011 - academic.oup.com
Skin reactions are side effects of sunitinib therapy with an adverse impact on quality of life often necessitating dose reductions. For conventional antineoplastic agents, such as …
Number of citations: 40 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.